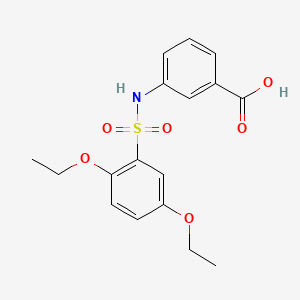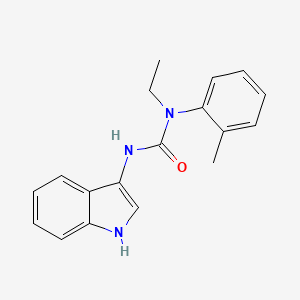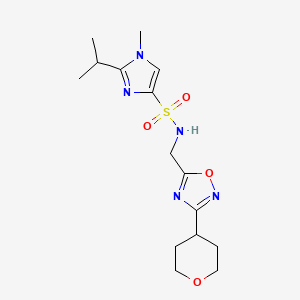
2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that has been found to be effective in treating various diseases, including cancer and cardiovascular diseases.
作用机制
2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone works by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been found to inhibit the activity of kinases, which are enzymes that play a crucial role in the growth and proliferation of cancer cells. It also inhibits the activity of NF-κB, a signaling pathway that is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone has been found to have several biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as IL-1β and TNF-α, which are involved in the development of various diseases. It also reduces the expression of adhesion molecules, which play a crucial role in the adhesion of cancer cells to the endothelium. Additionally, it has been found to reduce oxidative stress and improve endothelial function.
实验室实验的优点和局限性
One of the advantages of using 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone in lab experiments is its specificity. It selectively inhibits the activity of certain enzymes and signaling pathways, which makes it a useful tool for studying the molecular mechanisms involved in the development and progression of various diseases. However, one of the limitations is its solubility. It is poorly soluble in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research of 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone. One direction is to investigate its potential therapeutic applications in treating other diseases, such as diabetes and neurodegenerative diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in order to optimize its dosing and administration. Additionally, future research can focus on developing more potent and selective inhibitors based on the structure of 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone.
合成方法
The synthesis of 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone involves several steps. The first step is the preparation of 3-(pyrimidin-2-yloxy)pyrrolidine, which is achieved by reacting 2-amino-4-chloropyrimidine with 1,4-dioxane in the presence of potassium carbonate. The second step involves the preparation of 4-isopropylphenol by reacting phenol with isopropyl bromide in the presence of potassium carbonate. The final step is the coupling of 3-(pyrimidin-2-yloxy)pyrrolidine and 4-isopropylphenol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and N-hydroxysuccinimide in the presence of dimethylformamide. The product obtained is 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone.
科学研究应用
2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone has been found to be effective in treating various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to be effective in treating cardiovascular diseases by reducing inflammation and improving endothelial function. Additionally, it has been shown to have potential therapeutic applications in treating Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(4-propan-2-ylphenoxy)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14(2)15-4-6-16(7-5-15)24-13-18(23)22-11-8-17(12-22)25-19-20-9-3-10-21-19/h3-7,9-10,14,17H,8,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSJYNNCRHKMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2,5-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2945062.png)

![1-[(4-Nitrophenoxy)methyl]benzotriazole](/img/structure/B2945066.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-phenylpropyl)oxamide](/img/structure/B2945068.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2,2-diethoxyethyl)oxamide](/img/structure/B2945070.png)


![tert-butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate](/img/structure/B2945073.png)



![methyl 6-chloro-2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2945079.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2945082.png)